molecular formula C9H20BF4NO B3264066 4-Butyl-4-methylmorpholin-4-ium tetrafluoroborate CAS No. 384347-59-5

4-Butyl-4-methylmorpholin-4-ium tetrafluoroborate

Cat. No.: B3264066
CAS No.: 384347-59-5
M. Wt: 245.07 g/mol
InChI Key: KXROYUROTGMSEA-UHFFFAOYSA-N
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Description

4-Butyl-4-methylmorpholin-4-ium tetrafluoroborate is a chemical compound with the molecular formula C9H20BF4NO. It is an ionic liquid, which means it is a salt in the liquid state at room temperature. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-4-methylmorpholin-4-ium tetrafluoroborate typically involves the reaction of 4-methylmorpholine with butyl bromide to form 4-butyl-4-methylmorpholinium bromide. This intermediate is then reacted with sodium tetrafluoroborate to yield the final product. The reaction conditions generally include:

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes:

Chemical Reactions Analysis

Types of Reactions

4-Butyl-4-methylmorpholin-4-ium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of alkylated morpholinium salts, while oxidation and reduction reactions can modify the morpholine ring or the tetrafluoroborate anion .

Mechanism of Action

The mechanism of action of 4-Butyl-4-methylmorpholin-4-ium tetrafluoroborate involves its ability to stabilize reactive intermediates and facilitate various chemical transformations. The molecular targets and pathways include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl-4-methylmorpholin-4-ium tetrafluoroborate is unique due to its morpholinium cation, which provides distinct solubility and stability characteristics compared to other ionic liquids. This makes it particularly useful in applications requiring high thermal stability and low volatility .

Properties

IUPAC Name

4-butyl-4-methylmorpholin-4-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO.BF4/c1-3-4-5-10(2)6-8-11-9-7-10;2-1(3,4)5/h3-9H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXROYUROTGMSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1(CCOCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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